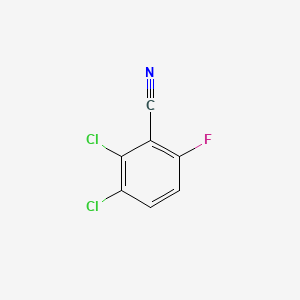

2,3-Dichloro-6-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various substituted benzonitriles, including those with halogen substituents such as fluorine, has been a subject of interest in recent research. For instance, the synthesis of 2-aryloxybenzonitriles through the condensation of 2-fluorobenzonitriles with phenoxides has been demonstrated, leading to the formation of xanthone-iminium triflates. These compounds exhibit resistance to hydrolysis of the C=N bond, although they can be converted to xanthones under strong acidic conditions . Similarly, the synthesis of 2,4-dibromo-5-fluorobenzonitrile has been achieved with a notable yield of 81.5%, which is significant for the production of fluoroquinolone intermediates . Additionally, the synthesis of 3-fluoro-4-methylbenzonitrile has been reported using ortho-toluidine as a starting material, involving a sequence of nitrification, diazotization, fluorination, and redox reactions, with a noteworthy productivity of 48% .

Molecular Structure Analysis

The molecular structure of substituted benzonitriles can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was elucidated to confirm the Z-configuration of the olefinic bond and to obtain detailed conformational information about the molecule . This type of structural analysis is crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry.

Chemical Reactions Analysis

Substituted benzonitriles can undergo a variety of chemical reactions, making them versatile intermediates in organic synthesis. The reactivity of the nitrile group, in particular, is of great importance, as it can participate in C-C bond formation reactions. Deprotonation of the α-carbon and subsequent alkylation is a notable transformation that can lead to biologically active heterocycles . The ability to introduce fluorine atoms into these molecules is especially valuable, given the prominence of fluorinated compounds in pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzonitriles, such as 2,3-dichloro-6-fluorobenzonitrile, are influenced by the nature and position of the substituents on the aromatic ring. For example, the presence of electron-withdrawing groups like nitro or cyano can affect the electron density of the ring and thus the chemical shift observed in proton magnetic resonance (NMR) spectra. The study of 2-fluoro-5-nitrobenzonitrile and its derivatives provided insights into the influence of the ortho nitro group on the aromatic nucleus, as evidenced by NMR spectroscopy . These properties are essential for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.

Wissenschaftliche Forschungsanwendungen

Structural and Electronic Properties

Research into the structural and electronic properties of fluorobenzonitriles, including compounds similar to 2,3-dichloro-6-fluorobenzonitrile, highlights the importance of understanding their energetic, structural, and electronic characteristics. Studies have focused on the standard molar enthalpies of formation, vapor pressures, and theoretical estimations of gas-phase enthalpies of formation, basicities, proton and electron affinities, and adiabatic ionization enthalpies. Such investigations are crucial for evaluating the electronic effects and potential applications of these compounds in various scientific domains (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Synthesis and Transformation

The development of scalable synthesis methods for compounds structurally related to 2,3-dichloro-6-fluorobenzonitrile, such as 2-bromo-3-fluorobenzonitrile, demonstrates the versatility of halodeboronation reactions. These methods are essential for the facile generation of various aryl halides, showcasing the potential for diverse chemical transformations and applications in material science and organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).

Electronic Transitions and Spectroscopy

The application of photoacoustic spectroscopy to study the electronic transitions in fluorobenzonitriles, including isomers related to 2,3-dichloro-6-fluorobenzonitrile, provides insights into their π-π* transitions. This research contributes to a deeper understanding of the electronic properties of such compounds, which is vital for their potential applications in photophysical and photochemical technologies (Ramu, Rao, & Santhamma, 1993).

Molecular Structure Analysis

Investigations into the ground state rotational spectra of fluorinated benzonitriles, including those structurally akin to 2,3-dichloro-6-fluorobenzonitrile, through Fourier transform microwave spectroscopy, enrich our understanding of the effects of fluorination on molecular geometry. This knowledge is pivotal for exploring the use of these compounds in advanced material sciences and molecular engineering (Kamaee, Sun, Luong, & van Wijngaarden, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3-dichloro-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISOOQLALMAJRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396135 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluorobenzonitrile | |

CAS RN |

79544-26-6 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)